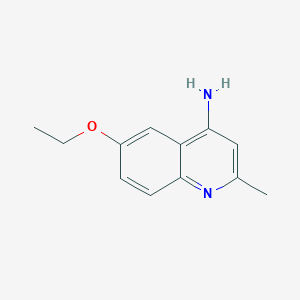

4-Amino-6-ethoxy-2-methylquinoline

Description

Contextualization within Quinolone Chemistry and Pharmacological Relevance

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as the core structure for a vast array of pharmacologically active molecules. nih.govchemicalbook.com The versatility of the quinoline scaffold allows for functionalization at various positions, leading to a diverse range of chemical properties and biological activities. nih.gov The 4-aminoquinoline (B48711) framework, in particular, is a privileged scaffold in medicinal chemistry, renowned for its role in a wide spectrum of therapeutic agents. nih.govnih.gov

Derivatives of 4-aminoquinoline have demonstrated significant potential across numerous therapeutic areas, including as antimalarial, anticancer, antiviral, anti-inflammatory, and antibacterial agents. nih.gov The presence of an amino group at the 4-position and other substituents on the quinoline ring can influence the molecule's ability to interact with biological targets, such as DNA, enzymes, and cellular receptors. nih.govnih.gov The lipophilicity, electronic properties, and steric profile of these substituents are critical in determining the compound's pharmacokinetic and pharmacodynamic profile.

Historical Perspective on Quinoline Derivatives in Biological Research

The history of quinoline in medicine is long and distinguished, beginning with the isolation of quinine (B1679958) from the bark of the Cinchona tree in the 19th century. Quinine was the first effective treatment for malaria and remained a cornerstone of therapy for over a century. ucsf.edu This natural product spurred extensive research into synthetic quinoline derivatives, leading to the development of highly successful antimalarial drugs like chloroquine (B1663885) and amodiaquine (B18356) in the mid-20th century. ucsf.edu

The success of these early quinoline-based drugs broadened the scope of research to explore their potential against other diseases. In subsequent decades, the quinoline scaffold was incorporated into drugs for a variety of conditions, demonstrating its remarkable versatility. This has led to the development of quinoline-containing compounds with anticancer, antibacterial, and anti-inflammatory properties, solidifying the quinoline nucleus as a central motif in drug discovery. researchgate.net

Rationale for Focused Academic Inquiry into 4-Amino-6-ethoxy-2-methylquinoline

While the broader class of 4-aminoquinolines is well-studied, specific derivatives like 4-Amino-6-ethoxy-2-methylquinoline remain relatively unexplored in published academic literature. The rationale for a focused inquiry into this particular compound stems from several key scientific considerations:

Exploring Structure-Activity Relationships: The more extensively studied analog, 4-Amino-6-methoxy-2-methylquinoline, has known biological activities. The substitution of the methoxy (B1213986) group with an ethoxy group provides a subtle but significant structural modification. This change can influence the compound's lipophilicity, metabolic stability, and interaction with target proteins, potentially leading to improved efficacy or a different pharmacological profile.

Overcoming Drug Resistance: The emergence of drug resistance is a major challenge in chemotherapy, particularly for antimalarial and anticancer agents. ucsf.edu Novel quinoline derivatives are continuously being investigated to circumvent resistance mechanisms. The unique substitution pattern of 4-Amino-6-ethoxy-2-methylquinoline could offer a new avenue for developing agents active against resistant strains or cell lines.

Potential as a Chemical Probe: The fluorescent properties inherent to many quinoline derivatives make them valuable as chemical probes in biological research. Investigating the photophysical properties of 4-Amino-6-ethoxy-2-methylquinoline could lead to the development of new tools for imaging and studying cellular processes.

Given the proven track record of the 4-aminoquinoline scaffold and the potential for the 6-ethoxy modification to confer advantageous properties, a detailed investigation into the synthesis, properties, and biological activity of 4-Amino-6-ethoxy-2-methylquinoline is a logical and potentially rewarding line of scientific inquiry.

Chemical and Physical Properties of 4-Amino-6-ethoxy-2-methylquinoline

Detailed experimental data for 4-Amino-6-ethoxy-2-methylquinoline is not widely available in the public domain. However, its properties can be predicted based on its chemical structure and comparison with its close analog, 4-Amino-6-methoxy-2-methylquinoline.

| Property | Value (for 4-Amino-6-methoxy-2-methylquinoline) | Predicted/Inferred for 4-Amino-6-ethoxy-2-methylquinoline |

| Molecular Formula | C₁₁H₁₂N₂O sigmaaldrich.com | C₁₂H₁₄N₂O |

| Molecular Weight | 188.23 g/mol sigmaaldrich.com | 202.25 g/mol |

| Appearance | Solid sigmaaldrich.com | Likely a solid at room temperature |

| Solubility | Soluble in organic solvents | Expected to have higher solubility in organic solvents due to the more lipophilic ethoxy group |

| SMILES | COc1ccc2nc(C)cc(N)c2c1 sigmaaldrich.com | CCOc1ccc2nc(C)cc(N)c2c1 |

| InChI Key | KLQQFYUSSBAOFT-UHFFFAOYSA-N sigmaaldrich.com | Inferred to be different from the methoxy analog |

Synthesis of 4-Amino-6-ethoxy-2-methylquinoline

While a specific, detailed synthesis for 4-Amino-6-ethoxy-2-methylquinoline is not readily found in peer-reviewed literature, a general synthetic route can be proposed based on well-established methods for preparing substituted 4-aminoquinolines. nih.gov A common approach involves a multi-step process:

Condensation: The synthesis would likely begin with the condensation of p-phenetidine (B124905) (4-ethoxyaniline) with ethyl acetoacetate (B1235776) to form an enamine intermediate. nih.gov

Cyclization: This intermediate would then undergo a high-temperature cyclization reaction, often in a high-boiling solvent like diphenyl ether, to form 6-ethoxy-2-methylquinolin-4-ol (B94252). nih.gov

Chlorination: The resulting 4-hydroxyquinoline (B1666331) would be treated with a chlorinating agent, such as phosphorus oxychloride, to yield 4-chloro-6-ethoxy-2-methylquinoline (B1367035). nih.gov

Amination: The final step would involve a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by an amino group. This can be achieved by heating the chloroquinoline with a source of ammonia (B1221849), such as in a sealed tube with ammoniacal ethanol. nih.gov

Research Findings on Related Compounds

Although direct research on 4-Amino-6-ethoxy-2-methylquinoline is limited, studies on closely related compounds provide valuable insights into its potential biological activities.

Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for the widely used antimalarial drug chloroquine. Research has shown that modifications to the quinoline ring can significantly impact antimalarial efficacy, particularly against chloroquine-resistant strains of Plasmodium falciparum. ucsf.edu Studies on various 6-substituted 4-aminoquinolines could inform the potential of the 6-ethoxy derivative in this context.

Anticancer Activity: Numerous quinoline derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of topoisomerases or protein kinases, leading to the induction of apoptosis in cancer cells. The specific substituents on the quinoline ring play a crucial role in determining the potency and selectivity of these compounds. researchgate.net

Antibacterial Activity: Certain quinolone derivatives, particularly 6-aminoquinolones, have been identified as a class of antibacterial agents. Studies have shown that the presence of an amino group at the C-6 position can enhance activity, especially against Gram-positive bacteria. acs.org

The existing body of research on substituted 4-aminoquinolines provides a strong foundation for the investigation of 4-Amino-6-ethoxy-2-methylquinoline as a potentially valuable compound in chemical biology and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

66735-27-1 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

6-ethoxy-2-methylquinolin-4-amine |

InChI |

InChI=1S/C12H14N2O/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3,(H2,13,14) |

InChI Key |

RKLCZJYWQIOYCN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C(N=C2C=C1)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 6 Ethoxy 2 Methylquinoline and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-Amino-6-ethoxy-2-methylquinoline reveals a logical pathway for its synthesis, starting from readily available precursors. The primary disconnection occurs at the C4-amino bond, suggesting a late-stage amination of a suitable precursor. This leads to the key intermediate, 4-chloro-6-ethoxy-2-methylquinoline (B1367035).

Further disconnection of this chlorinated intermediate points to the formation of the quinoline (B57606) core. The bond between the nitrogen of the heterocyclic ring and the C4 carbon, as well as the bond between the C2 and C3 carbons, can be broken. This suggests a cyclization reaction involving a substituted aniline (B41778) and a β-dicarbonyl compound. Specifically, the analysis points towards p-phenetidine (B124905) and ethyl acetoacetate (B1235776) as the foundational building blocks for the quinoline scaffold. This approach is characteristic of the well-established Conrad-Limpach synthesis for the formation of 4-hydroxyquinolines.

Precursor Synthesis and Functional Group Transformations

The synthesis commences with the acquisition or preparation of the primary precursors: p-phenetidine and ethyl acetoacetate. These compounds are generally commercially available. The key functional group transformations in the synthetic sequence involve the conversion of the hydroxyl group at the 4-position of the quinoline ring into a chloro group, which then acts as a leaving group for the subsequent introduction of the amino functionality.

The initial condensation of p-phenetidine and ethyl acetoacetate forms an enamine intermediate, which upon thermal cyclization yields 6-ethoxy-2-methylquinolin-4-ol (B94252). This 4-hydroxyquinoline (B1666331) derivative is a crucial intermediate in the synthetic pathway.

Cyclization Reactions in Quinoline Core Formation

The formation of the bicyclic quinoline system is the cornerstone of this synthesis, achieved through a cyclization reaction.

Condensation Reactions for Quinoline Ring Closure

The Conrad-Limpach reaction is the principal method employed for the construction of the 4-hydroxyquinoline core. wikipedia.org This reaction involves the condensation of an aniline, in this case, p-phenetidine, with a β-ketoester, ethyl acetoacetate. The initial step is the formation of a β-aminoacrylate (an enamine) at lower temperatures. Subsequent heating of this intermediate to high temperatures (around 250 °C) induces an intramolecular cyclization, followed by the elimination of ethanol, to yield the 6-ethoxy-2-methylquinolin-4-ol. wikipedia.org

The reaction conditions for the cyclization step are critical for achieving high yields. The use of an inert, high-boiling solvent such as mineral oil or Dowtherm A can significantly improve the efficiency of the ring closure compared to performing the reaction neat. wikipedia.org

Role of Catalysis in Efficient Quinoline Synthesis

While the thermal cyclization in the Conrad-Limpach synthesis is often effective, acid catalysis can play a role in the initial condensation step to form the enamine intermediate. wikipedia.org The presence of an acid catalyst can accelerate the reaction between the aniline and the β-ketoester. However, the high-temperature cyclization step is typically thermally driven and does not explicitly require a catalyst. Modern variations of quinoline synthesis may employ various catalysts to improve efficiency and mildness of the reaction conditions, though the classic Conrad-Limpach route remains a robust and widely used method.

Regioselective Functionalization of the Quinoline Scaffold

With the quinoline core in place, the subsequent steps focus on the selective introduction of the amino group at the 4-position.

Amination at the 4-Position

Direct amination of the 4-hydroxyquinoline intermediate is not feasible. Therefore, the hydroxyl group is first converted into a better leaving group, typically a halogen. This is achieved by treating 6-ethoxy-2-methylquinolin-4-ol with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.netsigmaaldrich.com This reaction effectively replaces the hydroxyl group with a chlorine atom, yielding 4-chloro-6-ethoxy-2-methylquinoline.

Ethoxylation at the 6-Position

The introduction of the ethoxy group at the 6-position of the quinoline nucleus is most commonly achieved by employing a starting material that already possesses this functional group. The Combes and Conrad-Limpach syntheses are classic methods for quinoline ring formation that can be adapted for this purpose.

A prevalent strategy begins with 4-ethoxyaniline (p-phenetidine). In a typical Conrad-Limpach-type reaction, 4-ethoxyaniline is condensed with an acetoacetic ester, such as ethyl acetoacetate. nih.gov This initial reaction forms a β-anilinoacrylate intermediate. The subsequent step involves a high-temperature thermal cyclization, often carried out in a high-boiling point solvent like diphenyl ether, which leads to the formation of the quinoline ring system. This process directly yields 6-ethoxy-2-methylquinolin-4-ol.

An alternative, though less direct, approach would involve a Williamson ether synthesis on a pre-formed quinoline ring. This would start with the corresponding 6-hydroxy-2-methylquinolin-4-ol derivative. The hydroxyl group at the 6-position could then be converted to an ethoxy group by reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base.

Table 1: Representative Conditions for 6-Ethoxy Group Introduction via Ring Synthesis

| Starting Material | Reagent | Key Reaction Type | Intermediate/Product | Reference |

|---|---|---|---|---|

| 4-ethoxyaniline | Ethyl acetoacetate | Conrad-Limpach condensation and cyclization | 6-ethoxy-2-methylquinolin-4-ol | nih.gov |

Methylation at the 2-Position

The methyl group at the 2-position of the quinoline ring is typically incorporated during the initial ring-forming reactions. Classical quinoline syntheses, such as the Doebner-von Miller, Combes, and Conrad-Limpach reactions, are well-suited for this purpose by selecting the appropriate carbonyl-containing reactant.

In the context of synthesizing 4-amino-6-ethoxy-2-methylquinoline, the Conrad-Limpach synthesis is particularly relevant. The reaction between 4-ethoxyaniline and ethyl acetoacetate inherently provides the carbon backbone necessary for the 2-methyl and 4-hydroxy substituents. The methyl group of the resulting 6-ethoxy-2-methylquinolin-4-ol originates directly from the acetyl group of ethyl acetoacetate. nih.gov

Once the 6-ethoxy-2-methylquinolin-4-ol is formed, it serves as a crucial intermediate. To arrive at the final 4-amino product, the 4-hydroxy group is first converted to a more reactive leaving group. A standard procedure involves chlorination using phosphoryl chloride (POCl₃) to produce 4-chloro-6-ethoxy-2-methylquinoline. nih.govsci-hub.se This chloro-derivative is then subjected to amination, where the chlorine atom at the 4-position is displaced by an amino group, typically by heating with an ammonia (B1221849) source, to yield 4-amino-6-ethoxy-2-methylquinoline. chemicalbook.com

Direct methylation of a pre-existing quinoline ring at the C2 position is also possible through modern C-H activation strategies, often utilizing transition metal catalysts like rhodium or palladium, particularly on quinoline N-oxide derivatives. nih.gov However, for the specific target compound, introducing the methyl group via the initial cyclization is a more traditional and direct route.

Table 2: Key Reactions for 2-Methylquinoline (B7769805) Core Formation and Functionalization

| Step | Reactant | Reagent(s) | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1. Ring Formation | 4-ethoxyaniline, Ethyl acetoacetate | High Temperature (e.g., in Diphenyl ether) | 6-ethoxy-2-methylquinolin-4-ol | - | nih.gov |

| 2. Chlorination | 6-ethoxy-2-methylquinolin-4-ol | Phosphoryl chloride (POCl₃) | 4-chloro-6-ethoxy-2-methylquinoline | 97–98% | nih.gov |

| 3. Amination | 4-chloro-6-ethoxy-2-methylquinoline | Ammonia | 4-amino-6-ethoxy-2-methylquinoline | - | chemicalbook.com |

Green Chemistry Approaches in 4-Amino-6-ethoxy-2-methylquinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact. jocpr.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comjocpr.com

For the synthesis of 4-aminoquinolines, several green protocols have been developed. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and energy consumption compared to conventional heating methods. mdpi.commdpi.com For instance, the amination of 4-chloroquinolines can be achieved in minutes under microwave irradiation, often with high yields. mdpi.comfrontiersin.org

The use of environmentally benign solvents is another cornerstone of green quinoline synthesis. Researchers have explored using water, ethanol, or ionic liquids as alternatives to traditional, more toxic organic solvents. ias.ac.intandfonline.com One-pot syntheses, where multiple reaction steps are carried out in a single vessel without isolating intermediates, further enhance the efficiency and reduce waste. ias.ac.in For example, a one-pot synthesis of substituted quinolines has been achieved using an ionic liquid as a recyclable catalyst in ethanol. ias.ac.in Catalyst-free and solvent-free conditions represent an ideal green protocol, and such methods have been successfully developed for certain functionalized quinolines. jocpr.comjocpr.com

While a specific green protocol for 4-amino-6-ethoxy-2-methylquinoline is not extensively documented, these established principles can be readily adapted. A greener synthesis could involve:

A solvent-free or ethanol-based Conrad-Limpach reaction.

The use of a recyclable, solid acid catalyst for the cyclization step.

Microwave-assisted amination of the 4-chloro intermediate in a green solvent like DMSO or even water, potentially minimizing the need for a strong base. mdpi.comfrontiersin.org

Table 3: Examples of Green Chemistry Strategies in Quinoline Synthesis

| Green Approach | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Amination of 4-chloroquinolines | Shorter reaction times (20-30 min), reduced energy use, high yields (up to 95%). | mdpi.com |

| Ionic Liquid Catalysis | One-pot quinoline synthesis | Use of a reusable catalyst, shorter reaction times (20-65 min), high purity and yields (78-93%). | ias.ac.in |

| Solvent-Free Synthesis | Synthesis of functionalized quinolines | Avoids environmentally destructive organic solvents, eco-friendly process. | jocpr.comjocpr.com |

| Green Solvents | Modified Friedlander reaction | Use of water-ethanol mixtures and an eco-efficient catalyst. | tandfonline.com |

Scalable Synthetic Protocols for Research Applications

Developing a scalable synthesis for research quantities (gram-scale) of 4-amino-6-ethoxy-2-methylquinoline requires robust and high-yielding reactions that are practical to perform in a standard laboratory setting. The multi-step pathway starting from 4-ethoxyaniline is well-suited for this purpose.

The key steps in a scalable protocol would include:

Preparation of Ethyl 3-((4-ethoxyphenyl)amino)but-2-enoate: The initial condensation of 4-ethoxyaniline with ethyl acetoacetate can be performed on a large scale. The reaction is typically straightforward, and the product can often be used in the next step with minimal purification.

Cyclization to 6-ethoxy-2-methylquinolin-4-ol: The thermal cyclization in a high-boiling solvent like diphenyl ether or Dowtherm A is a standard industrial method for quinoline synthesis and is scalable. Careful temperature control is crucial for achieving high yields and minimizing side-product formation.

Chlorination to 4-chloro-6-ethoxy-2-methylquinoline: The reaction of the quinolin-4-ol with phosphoryl chloride is a high-yielding and reliable transformation. nih.gov Excess phosphoryl chloride can be removed by distillation under reduced pressure, and the product is typically isolated by pouring the reaction mixture into ice water and neutralizing it. nih.gov This procedure is commonly used for preparing multi-gram quantities of chloroquinolines.

Amination to 4-amino-6-ethoxy-2-methylquinoline: The final nucleophilic aromatic substitution of the 4-chloro group with ammonia can be performed by heating the chloroquinoline in a sealed vessel with a solution of ammonia in a solvent like phenol (B47542) or ethanol. sci-hub.sechemicalbook.com This step often requires elevated temperatures and pressures to proceed efficiently, which must be considered for scaling up.

This sequence of reactions avoids complex purification techniques like column chromatography at most stages, relying instead on precipitation and recrystallization, which are amenable to larger scales. Such protocols have been successfully employed for the gram-scale synthesis of various functionalized quinolines for further research and development. nih.govresearchgate.netgoogle.com

Advanced Theoretical and Computational Studies of 4 Amino 6 Ethoxy 2 Methylquinoline

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods elucidate the electronic structure, which in turn governs the molecule's reactivity and its interaction with biological targets.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is indicative of its electron-donating ability, while the LUMO's energy reflects its electron-accepting propensity. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

A hypothetical FMO analysis for 4-Amino-6-ethoxy-2-methylquinoline would likely reveal a distribution of the HOMO density primarily over the quinoline (B57606) ring and the amino group, while the LUMO would be more localized on the heterocyclic ring system. This distribution is crucial for understanding potential π-stacking interactions with biological receptors. plos.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Representative 4-Aminoquinoline (B48711) Analog

| Parameter | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| EHOMO-LUMO Gap | 4.6 |

Note: This data is illustrative and based on published values for structurally similar 4-aminoquinoline compounds. Actual values for 4-Amino-6-ethoxy-2-methylquinoline would require specific computational analysis.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.org This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts, which are fundamental to ligand-receptor binding. deeporigin.com

For 4-Amino-6-ethoxy-2-methylquinoline, an EPS map would be expected to show a negative potential (typically colored red or orange) around the nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group, indicating these as potential hydrogen bond acceptor sites. wolfram.comresearchgate.net The amino group at the 4-position would present a region of positive potential (typically colored blue) around the hydrogen atoms, marking them as hydrogen bond donors. The aromatic rings would likely exhibit a more neutral potential (green), though π-electron density can lead to localized negative regions above and below the plane of the rings.

This detailed charge landscape is critical for understanding how the molecule might orient itself within a protein's binding pocket to maximize favorable electrostatic interactions. researchgate.net

Molecular Dynamics Simulations of 4-Amino-6-ethoxy-2-methylquinoline in Biological Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of a molecule over time, providing insights into its conformational flexibility and its interactions within a simulated biological environment, such as a solvent or a lipid bilayer. nih.gov While specific MD simulation studies on 4-Amino-6-ethoxy-2-methylquinoline are not prominently documented, the methodology has been extensively applied to similar heterocyclic compounds to explore their stability and binding dynamics. nih.gov

An MD simulation of 4-Amino-6-ethoxy-2-methylquinoline in an aqueous solution would reveal the stability of its different conformations and the pattern of its hydration shell. This information is crucial for understanding its solubility and the energetic cost of desolvation upon binding to a target protein. Furthermore, embedding the molecule in a simulated lipid membrane could elucidate its potential to cross biological membranes, a key pharmacokinetic property. The orientation and diffusion of the molecule within the bilayer would be of particular interest.

Ligand-Target Interaction Modeling

Computational docking and binding free energy calculations are powerful tools for predicting the binding affinity and mode of a ligand to a biological target.

The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral replication cycle, making it a prime target for antiviral drug development. nih.gov The Mpro active site is a well-defined cleft with specific subpockets that accommodate the peptide substrate. Covalent and non-covalent inhibitors have been developed to target the catalytic Cys145 residue and other key residues in the binding site. nih.gov

While no specific docking studies of 4-Amino-6-ethoxy-2-methylquinoline with SARS-CoV-2 Mpro are published, its structural features suggest potential for interaction. The quinoline scaffold could engage in π-stacking interactions with histidine residues (e.g., His41, His163) in the active site. The amino and ethoxy groups could form hydrogen bonds with the backbone or side chains of residues such as Glu166, Asn142, and Gly143. nih.gov Computational docking could predict the most favorable binding pose and provide an estimate of the binding affinity.

Table 2: Key Residues in the SARS-CoV-2 Mpro Active Site and Potential Interactions

| Residue | Subsite | Potential Interaction |

| His41 | S1' | π-stacking, Hydrogen bond |

| Cys145 | S1' | Covalent bond (for reactive ligands), Hydrogen bond |

| His163 | S1 | π-stacking, Hydrogen bond |

| Glu166 | S2 | Hydrogen bond, Electrostatic interaction |

The 4-aminoquinoline scaffold is known to have effects on the autophagy pathway, primarily through the accumulation of these compounds in the acidic lysosomes and the inhibition of lysosomal enzymes. frontiersin.org This disruption of lysosomal function can modulate autophagy, a cellular process involved in the degradation and recycling of cellular components.

Computational studies could be employed to investigate the interaction of 4-Amino-6-ethoxy-2-methylquinoline with key proteins in the autophagy pathway. For example, docking studies could explore its potential to bind to and inhibit lysosomal proteases, such as cathepsins. Furthermore, MD simulations could model the accumulation of the protonated form of the molecule within a simulated lysosome, providing insights into the physicochemical basis of its lysosomotropic properties. The basic amino group is expected to be protonated at the low pH of the lysosome, which would be a key factor in its trapping and accumulation.

Prediction of Binding Affinities and Pharmacophore Models

Predicting the binding affinity of a ligand like 4-Amino-6-ethoxy-2-methylquinoline to a biological target is a cornerstone of computational drug discovery. This process typically involves molecular docking simulations, where the compound is virtually placed into the binding site of a protein to calculate a binding score, and molecular dynamics (MD) simulations, which provide a more dynamic picture of the interaction.

For the broader class of 4-aminoquinoline derivatives, these studies are common. For instance, in silico analyses of 4-aminoquinoline-monastrol hybrids have been performed to assess their potential as antimalarial agents by docking them into the binding pocket of Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH). sigmaaldrich.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

A hypothetical pharmacophore model for 4-Amino-6-ethoxy-2-methylquinoline would likely include:

A hydrogen bond donor (the 4-amino group).

A hydrogen bond acceptor (the quinoline nitrogen).

An aromatic ring system (the quinoline core).

A hydrophobic feature (the 2-methyl and 6-ethoxy groups).

The development of a precise pharmacophore model, however, requires extensive computational analysis against a known biological target, which has not yet been published for this specific compound.

In Silico Structure-Activity Relationship (SAR) Derivation for 4-Amino-6-ethoxy-2-methylquinoline Analogs

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity using computational methods. This often involves the generation of Quantitative Structure-Activity Relationship (QSAR) models. For 4-aminoquinoline derivatives, 2D and 3D-QSAR studies have been conducted to understand the impact of various substituents on their antimalarial or other biological activities. mdpi.comepa.gov

A hypothetical QSAR study for analogs of 4-Amino-6-ethoxy-2-methylquinoline would involve synthesizing or computationally generating a library of related compounds and correlating their properties with a measured biological effect. Key descriptors in such a model might include:

| Descriptor Class | Potential Influence on Activity |

| Electronic | The electron-donating nature of the ethoxy and amino groups could influence interactions with biological targets. |

| Steric | The size and shape of the ethoxy group at the 6-position could affect how the molecule fits into a binding site. |

| Hydrophobic | The lipophilicity of the molecule, influenced by the ethoxy and methyl groups, would play a role in membrane permeability and target engagement. |

Without experimental data for a series of 4-Amino-6-ethoxy-2-methylquinoline analogs, the derivation of a meaningful in silico SAR model is not currently feasible.

Computational Mechanistic Pathways for Biological Activity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanistic pathways of a molecule's biological activity. DFT studies can provide insights into the molecule's electronic structure, reactivity, and the transition states of reactions.

For the related compound, 4-amino-2-methylquinoline, DFT and ab initio Hartree-Fock calculations have been used to study its molecular structure and vibrational frequencies. bldpharm.com Such studies provide a fundamental understanding of the molecule's properties.

A computational investigation into the mechanistic pathways of 4-Amino-6-ethoxy-2-methylquinoline could, for example, explore its role as an antioxidant by calculating bond dissociation energies to assess its ability to scavenge free radicals. Similarly, its potential as an enzyme inhibitor could be investigated by modeling the reaction steps within the enzyme's active site. However, such specific computational mechanistic studies for 4-Amino-6-ethoxy-2-methylquinoline have not yet been reported.

In Vitro Biological Activity and Mechanistic Dissection of 4 Amino 6 Ethoxy 2 Methylquinoline

Antiviral Mechanisms of Action

There is currently no specific research detailing the antiviral mechanisms of 4-Amino-6-ethoxy-2-methylquinoline. General antiviral strategies involving quinoline-like structures often explore several avenues of viral inhibition.

Direct Viral Particle Inactivation

No studies have been published demonstrating that 4-Amino-6-ethoxy-2-methylquinoline can directly inactivate viral particles, such as SARS-CoV-2.

Inhibition of Viral Protease Activity

The main protease (Mpro) of SARS-CoV-2, also known as 3C-like protease (3CLpro), is a critical enzyme for viral replication and a key target for antiviral drug development. mdpi.comnih.gov Inhibition of this enzyme effectively blocks the processing of viral polyproteins, halting the viral life cycle. mdpi.comnih.gov While numerous compounds are being investigated as Mpro inhibitors, there is no published data on the specific inhibitory activity of 4-Amino-6-ethoxy-2-methylquinoline against SARS-CoV-2 3CLpro/Mpro or any other viral protease.

Modulation of Viral Entry and Replication Processes

Viral entry into host cells is a complex process often mediated by specific host cell receptors, such as angiotensin-converting enzyme 2 (ACE2) for SARS-CoV-2. nih.govfrontiersin.org The expression of ACE2 is notable in human airway epithelia. nih.govembopress.org Some antiviral compounds function by interfering with the binding of viral proteins to these receptors or by inhibiting other steps in the viral entry and replication cascade. However, no research has specifically investigated the effects of 4-Amino-6-ethoxy-2-methylquinoline on these processes.

Interference with Viral Nucleic Acid Interactions

Certain molecules can exert antiviral effects by interacting with viral nucleic acids through mechanisms like intercalation, pi-stacking, hydrogen bonding, and electrostatic interactions. nih.gov These interactions can disrupt the structure and function of viral DNA or RNA, thereby inhibiting viral replication. There are no available studies that have explored the potential for 4-Amino-6-ethoxy-2-methylquinoline to interact with viral nucleic acids.

Cellular Assays for Antiviral Efficacy in Select Pathogens

Standard cell lines used to evaluate the antiviral efficacy of compounds against SARS-CoV-2 include Vero E6 cells, which are highly susceptible to the virus, and various human lung epithelial cells that express ACE2, such as primary nasal epithelial cells. nih.govnih.govbiorxiv.orgnih.gov These cellular assays are crucial for determining the in vitro potency of potential antiviral agents. To date, no data from such assays have been reported for 4-Amino-6-ethoxy-2-methylquinoline.

Bone Remodeling Modulation and Autophagy Pathway Interventions

The influence of 4-Amino-6-ethoxy-2-methylquinoline on bone remodeling processes, including osteoclastogenesis and osteoblast differentiation, has not been a subject of published research. Similarly, its potential to intervene in autophagy pathways remains uninvestigated. While some quinoline (B57606) derivatives have been shown to induce autophagy and apoptosis in cancer cells, these findings cannot be extrapolated to 4-Amino-6-ethoxy-2-methylquinoline without specific experimental evidence. nih.gov

Specificity of Autophagy Pathway Inhibition

There is currently no available scientific literature that investigates or provides data on the specificity of 4-Amino-6-ethoxy-2-methylquinoline in the inhibition of the autophagy pathway.

Interplay with Serotonin (B10506) Signaling in Osteoimmunology

Information regarding the interplay of 4-Amino-6-ethoxy-2-methylquinoline with serotonin signaling within the context of osteoimmunology is not present in the existing body of scientific research.

Cellular Models for Bone Homeostasis and Disease Research (e.g., Multiple Myeloma osteolytic bone disease models)

While numerous cellular models exist to study bone homeostasis and diseases like multiple myeloma-induced osteolytic bone disease, there are no published studies that utilize these models to investigate the effects of 4-Amino-6-ethoxy-2-methylquinoline. Research in this area often focuses on the complex signaling environment of the bone marrow, where interactions between myeloma cells and bone cells, such as osteoclasts and osteoblasts, lead to bone destruction. nih.govresearchgate.net These models are crucial for understanding the pathogenesis of bone lesions and for testing potential therapeutic agents. nih.govfrontiersin.orgmattioli1885journals.com However, the specific activity of 4-Amino-6-ethoxy-2-methylquinoline within these systems has not been reported.

Investigation of Other Potential Biological Targets

No studies have been identified that explore the potential biological targets of 4-Amino-6-ethoxy-2-methylquinoline.

Cellular Pathway Perturbations and Signaling Cascade Analysis

Comprehensive analysis of cellular pathway perturbations and signaling cascades in response to 4-Amino-6-ethoxy-2-methylquinoline is not available in the scientific literature.

Transcriptomic and Proteomic Responses to 4-Amino-6-ethoxy-2-methylquinoline

There is no published data on the transcriptomic and proteomic responses of cells to treatment with 4-Amino-6-ethoxy-2-methylquinoline. Such analyses are vital for understanding the compound's mechanism of action by revealing changes in gene and protein expression levels. nih.gov

Structure Activity Relationship Sar and Derivative Synthesis of 4 Amino 6 Ethoxy 2 Methylquinoline

Design Principles for 4-Amino-6-ethoxy-2-methylquinoline Derivative Libraries

The design of derivative libraries of 4-Amino-6-ethoxy-2-methylquinoline is guided by established principles of medicinal chemistry aimed at optimizing pharmacological activity while minimizing toxicity. The core strategy revolves around systematic structural modifications to probe the chemical space around the parent molecule and to understand how these changes influence its interaction with biological targets.

Key design principles include:

Scaffold Hopping and Isosteric Replacement: While retaining the core 2-methylquinoline (B7769805) scaffold, the ethoxy group at the C-6 position can be replaced by other alkoxy groups of varying chain lengths and bulkiness, or by bioisosteres such as thioethers or alkylamines. This helps to probe the role of the substituent's electronics and steric properties.

Side Chain Modification: The amino group at the C-4 position is a critical handle for introducing diversity. Design strategies often involve the attachment of various side chains, typically containing another basic nitrogen atom. The length of the alkyl chain connecting the two nitrogen atoms is a crucial parameter, with chains of 2 to 5 carbons often showing optimal activity in related antimalarial compounds. pharmacy180.com The terminal amine can be varied from primary to tertiary, and can be incorporated into heterocyclic rings like morpholine (B109124) or piperazine (B1678402) to modulate basicity, lipophilicity, and hydrogen bonding capacity.

Substitution on the Aromatic Ring: The quinoline (B57606) ring system itself can be further functionalized. Introduction of small electron-withdrawing groups at other available positions on the benzo ring can influence the electronic properties of the entire molecule and its pKa, which can be critical for activity. ucsf.edunih.gov

Modulation of Physicochemical Properties: A central tenet of the design process is the systematic modulation of properties such as lipophilicity (logP), acidity (pKa) of the quinoline nitrogen and the side-chain amine, and molecular weight. These properties are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles of the potential drug candidates.

Synthetic Strategies for Systematic Analog Preparation

The synthesis of a diverse library of 4-Amino-6-ethoxy-2-methylquinoline analogs can be achieved through a variety of established and modern synthetic methodologies. A common starting point for many of these syntheses is 4-Chloro-6-ethoxy-2-methylquinoline (B1367035).

Modifications at the Amino Group (C-4 Position)

The primary amino group at the C-4 position serves as a key point for diversification. The most common method for introducing a variety of side chains at this position is through nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline (B167314) precursor.

Direct Amination: Reaction of 4-chloro-6-ethoxy-2-methylquinoline with a wide range of primary or secondary amines can be achieved, often under thermal conditions or with microwave assistance to shorten reaction times and improve yields. nih.gov The use of a base may be necessary, particularly with secondary amines. nih.gov

Buchwald-Hartwig Amination: For more complex or less reactive amines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative to direct SNAr. frontiersin.org

Reductive Amination: Alternatively, the 4-amino group can be introduced via the reduction of a nitro group, followed by functionalization.

| Reaction Type | Reagents and Conditions | Typical Products | Reference |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amine, Heat or Microwave | N-substituted-4-amino-6-ethoxy-2-methylquinolines | nih.gov |

| Buchwald-Hartwig Coupling | Amine, Palladium Catalyst, Ligand, Base | N-aryl or N-alkyl-4-amino-6-ethoxy-2-methylquinolines | frontiersin.org |

Alterations to the Ethoxy Moiety (C-6 Position)

Modification of the ethoxy group at the C-6 position requires a different synthetic approach, often starting from a precursor with a handle at this position, such as a hydroxyl or a nitro group.

Williamson Ether Synthesis: Starting from the corresponding 6-hydroxy-2-methylquinolin-4-amine, a variety of alkoxy groups can be introduced by reaction with different alkyl halides in the presence of a base.

Nucleophilic Aromatic Substitution on a Nitro Precursor: A 6-nitro derivative can be a versatile intermediate. The nitro group can be reduced to an amino group, which can then be further functionalized, or potentially be displaced by other nucleophiles under specific conditions.

| Precursor | Reaction | Reagents | Product Feature |

| 6-Hydroxy-2-methylquinolin-4-amine | Williamson Ether Synthesis | Alkyl halide, Base | Varied alkoxy groups at C-6 |

| 6-Nitro-2-methylquinolin-4-amine | Reduction followed by functionalization | Reducing agent, followed by various reagents | Diverse functionalities at C-6 |

Substitutions at the Methyl Group (C-2 Position)

The methyl group at the C-2 position is generally less reactive than other positions on the quinoline ring. However, modifications can be achieved through specific synthetic routes.

Condensation Reactions: The methyl group can be activated for condensation reactions with aldehydes to form styryl derivatives. For instance, reaction with various aryl aldehydes in the presence of a catalyst like zinc chloride can yield 2-arylvinylquinolines. researchgate.net

Oxidation and Further Functionalization: The methyl group can be oxidized to a carboxylic acid or an aldehyde, which can then serve as a handle for further modifications, such as amide or ester formation.

| Modification | Reaction Type | Typical Reagents | Resulting Structure | Reference |

| Styryl derivatives | Knoevenagel-type condensation | Aryl aldehyde, Zinc chloride | 2-(Arylvinyl)-4-amino-6-ethoxyquinolines | researchgate.net |

| Functional group interconversion | Oxidation | Oxidizing agent (e.g., SeO2) | 2-Formyl or 2-carboxy-4-amino-6-ethoxyquinolines |

Variations on the Quinoline Aromatic Ring System

Introducing substituents on the benzo portion of the quinoline ring system typically involves starting with an appropriately substituted aniline (B41778) precursor in a quinoline synthesis, such as the Conrad-Limpach or Doebner-von Miller reaction. For instance, to introduce a substituent at the C-7 or C-8 position, a meta-substituted p-ethoxyaniline would be used as the starting material. This approach allows for the synthesis of a wide array of analogs with diverse electronic and steric properties on the aromatic core. ucsf.edu

Comparative Biological Activity Profiling of 4-Amino-6-ethoxy-2-methylquinoline Analogs

The following table outlines the expected impact of structural modifications on biological activity, based on trends observed in related 4-aminoquinoline (B48711) series.

| Modification Site | Structural Change | Expected Impact on Biological Activity | Rationale/Supporting Evidence from Analogs | Reference |

| C-4 Amino Group | Introduction of a basic side chain (e.g., diethylaminoalkyl) | Crucial for antimalarial activity. The length of the linker is critical. | The basic side chain is thought to be involved in accumulation in the acidic food vacuole of the malaria parasite. pharmacy180.com | pharmacy180.com |

| Incorporation of a bulky or rigid side chain (e.g., containing a cyclic amine) | May enhance or decrease activity depending on the target. Can influence selectivity. | In some anticancer quinolines, a morpholinyl group decreased activity compared to a dimethylamino group, possibly due to steric hindrance. researchgate.net | researchgate.net | |

| C-6 Ethoxy Group | Replacement with a methoxy (B1213986) group | Likely to have a modest effect on activity, mainly influencing lipophilicity and metabolism. | The 6-methoxy analog is a known scaffold with biological activity. The small difference in alkyl chain length is not expected to cause a drastic change in binding. | chemicalbook.com |

| Replacement with a more lipophilic alkoxy group | May increase membrane permeability and potentially enhance activity, but could also increase toxicity. | Lipophilicity is a key factor in drug-target interactions and ADME properties. | nih.gov | |

| C-2 Methyl Group | Conversion to a styryl group | Can significantly enhance antiproliferative activity. | The introduction of a conjugated system can facilitate different binding interactions. | researchgate.net |

| Quinoline Ring | Introduction of a halogen at C-7 | Often enhances antimalarial activity. | Electron-withdrawing groups at C-7 can lower the pKa of the quinoline nitrogen, affecting drug accumulation and target interaction. nih.gov | nih.gov |

Establishment of Key Pharmacophoric Features for Desired Activities

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The specific arrangement of functional groups on the 4-amino-6-ethoxy-2-methylquinoline core dictates its interaction with biological targets and, consequently, its therapeutic potential. Structure-activity relationship (SAR) studies have been instrumental in identifying the key pharmacophoric features necessary for desired biological activities, such as antiproliferative and antimalarial effects.

The fundamental pharmacophore of 4-aminoquinolines generally consists of the quinoline ring system, which serves as the core scaffold, and an amino group at the C4 position, which is often crucial for activity. Modifications at various positions of this scaffold have been explored to optimize activity and selectivity.

For antiproliferative activity, research on related 4-amino-6-halogenquinolines has revealed several critical structural elements. A key finding is that the introduction of an ethylene (B1197577) linkage between the quinoline nucleus and an aryl moiety at the C2 position significantly enhances antiproliferative activity. nih.gov This suggests that a certain spatial arrangement and extension from the C2 position are favorable for interacting with the target, which in many cases are protein kinases.

Furthermore, the nature of the substituent at the C6 position of the quinoline ring, where the ethoxy group is located in the parent compound, can modulate activity. While direct SAR studies on the 6-ethoxy group are limited in the provided context, studies on related compounds with different substituents at this position would be necessary to fully elucidate its role. In a series of 2-substituted-4-amino-6-halogenquinolines, the presence of a halogen at C6 was compatible with potent antiproliferative activity. nih.gov

In the context of antimalarial activity, SAR studies of 4-aminoquinolines have emphasized the importance of the substituent at the C7 position. nih.gov Although our focus is on a 6-ethoxy substituted compound, these findings highlight that substitutions on the benzo part of the quinoline ring are critical. For instance, 7-chloro, 7-bromo, and 7-iodo analogues of 4-aminoquinolines displayed significant activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov In contrast, compounds with 7-fluoro, 7-trifluoromethyl, or 7-methoxy groups were found to be less active or inactive. nih.gov This underscores the electronic and steric influence of the substituent on the quinoline ring in determining antimalarial efficacy.

The amino group at the C4 position is another critical site for modification. The nature of the substituent on this amino group can profoundly impact the compound's properties. For instance, the presence of a tertiary amine or a lipophilic group within the amino side chain is a characteristic feature of many biologically active 4-aminoquinolines, particularly those with leishmanicidal properties. frontiersin.org

The synthesis of derivatives often involves modifications at these key positions to explore the SAR. For example, the 4-chloro derivative of the quinoline core serves as a versatile intermediate for introducing various amino side chains at the C4 position. nih.govchemicalbook.com Similarly, the 2-methyl group can be a handle for further functionalization, such as condensation with aldehydes to introduce styryl groups, which has been shown to be a successful strategy for enhancing antiproliferative activity. nih.gov

The table below summarizes the key pharmacophoric features of the 4-aminoquinoline scaffold and the general impact of substitutions on biological activity based on related compounds.

| Pharmacophoric Feature | Position | General Impact of Modification on Activity | Supporting Evidence |

| Quinoline Core | - | Essential scaffold for activity. | General knowledge on quinoline-based drugs. |

| Amino Group | C4 | Crucial for activity; substitution with tertiary amines or lipophilic groups can be favorable. frontiersin.org | Activity of various 4-aminoquinoline derivatives. nih.govfrontiersin.org |

| Methyl Group | C2 | Can be functionalized; introduction of an ethylene-aryl linkage enhances antiproliferative activity. nih.gov | Synthesis of 2-arylvinylquinolines. nih.gov |

| Ethoxy Group | C6 | Modulates activity; its specific contribution requires more direct study, but substitutions on the benzo ring are critical. | SAR of 7-substituted 4-aminoquinolines. nih.gov |

The following table details specific structural modifications and their observed effects on antiproliferative activity in related 4-amino-6-halogenquinolines. nih.gov

| Compound Series | Modification | Effect on Antiproliferative Activity |

| 2-substituted-4-amino-6-halogenquinolines | Introduction of an ethylene linkage between the quinoline nucleus and an aryl moiety at C2. | Improved activity against several cancer cell lines. |

| 2-substituted-4-amino-6-halogenquinolines | Variation of the substituent on the C4-amino group. | Influences potency and selectivity. |

Advanced Methodologies in 4 Amino 6 Ethoxy 2 Methylquinoline Research

High-Throughput Screening (HTS) Platforms for Target Identification and Validation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries against specific biological targets. nih.gov For a compound like 4-Amino-6-ethoxy-2-methylquinoline, HTS platforms would be instrumental in identifying its potential protein targets and validating these interactions.

HTS assays can be broadly categorized into biochemical and cell-based formats. nih.gov Biochemical assays, such as those measuring enzyme inhibition or receptor binding, could be employed to screen 4-Amino-6-ethoxy-2-methylquinoline against a panel of purified proteins. Techniques like fluorescence polarization, Förster resonance energy transfer (FRET), and surface plasmon resonance (SPR) are commonly used to detect direct binding events. nih.gov

Cell-based assays, on the other hand, provide a more physiologically relevant context by evaluating the compound's effect on whole cells. These can range from simple viability assays to more complex high-content screening (HCS) approaches that monitor changes in cellular morphology, protein localization, or the activation of specific signaling pathways. For instance, a cell line expressing a fluorescently tagged protein of interest could be used to screen for compounds that alter its localization or expression levels upon treatment with 4-Amino-6-ethoxy-2-methylquinoline.

While specific HTS campaigns involving 4-Amino-6-ethoxy-2-methylquinoline are not detailed in current literature, the general approach has been successfully applied to other 4-aminoquinoline (B48711) derivatives to identify novel biological activities. nih.gov

Table 1: Representative High-Throughput Screening Platforms for 4-Amino-6-ethoxy-2-methylquinoline Investigation

| Platform Type | Assay Principle | Potential Application for 4-Amino-6-ethoxy-2-methylquinoline |

| Biochemical | ||

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | To identify binding of 4-Amino-6-ethoxy-2-methylquinoline to a specific purified protein target. |

| Förster Resonance Energy Transfer (FRET) | Detects proximity between two fluorophores, often used to monitor protein-protein interactions or conformational changes. | To screen for disruption or stabilization of a target protein complex by 4-Amino-6-ethoxy-2-methylquinoline. |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte. | To characterize the binding kinetics and affinity of 4-Amino-6-ethoxy-2-methylquinoline to an immobilized target protein. |

| Cell-Based | ||

| High-Content Screening (HCS) | Utilizes automated microscopy and image analysis to quantify multiple cellular parameters simultaneously. | To assess the effects of 4-Amino-6-ethoxy-2-methylquinoline on cellular morphology, organelle health, and protein localization. |

| Reporter Gene Assays | Measures the activity of a specific signaling pathway by linking a reporter protein's expression to a pathway-responsive promoter. | To identify signaling pathways modulated by 4-Amino-6-ethoxy-2-methylquinoline. |

Biophotonics and Advanced Imaging Techniques for Cellular Localization and Dynamics

Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action. Biophotonics and advanced imaging techniques offer powerful tools to visualize the subcellular distribution and dynamic behavior of molecules like 4-Amino-6-ethoxy-2-methylquinoline.

To enable visualization, the compound would ideally be tagged with a fluorescent probe. However, direct fluorescent labeling of a small molecule can sometimes alter its biological activity. An alternative approach involves the use of intrinsic fluorescence, if the molecule possesses suitable photophysical properties, or the development of fluorescent analogs.

Techniques such as confocal microscopy and two-photon microscopy would allow for high-resolution imaging of the compound's distribution within live cells, minimizing phototoxicity and enabling deeper tissue penetration. Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy), could provide even more detailed insights into its localization within specific subcellular compartments or macromolecular complexes, resolving details beyond the diffraction limit of conventional microscopy.

While no specific studies employing these techniques on 4-Amino-6-ethoxy-2-methylquinoline are currently available, they represent a critical next step in its characterization.

Advanced Spectroscopic Characterization for Molecular Interactions

Advanced spectroscopic techniques are invaluable for characterizing the non-covalent interactions between a small molecule and its biological target at a molecular level. These methods can provide detailed information about the binding mode, conformational changes, and the thermodynamics of the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) can identify which parts of 4-Amino-6-ethoxy-2-methylquinoline are in close contact with its target protein. Furthermore, 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to map the binding site on the protein and to observe any conformational changes induced upon ligand binding.

Other spectroscopic methods, including Isothermal Titration Calorimetry (ITC), can directly measure the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). Circular Dichroism (CD) spectroscopy can be used to assess changes in the secondary and tertiary structure of a protein upon binding of 4-Amino-6-ethoxy-2-methylquinoline.

Although direct spectroscopic studies on this specific compound are not reported, the application of these techniques to other ligand-protein interactions is a well-established practice in drug discovery.

Table 2: Advanced Spectroscopic Techniques for Studying Molecular Interactions of 4-Amino-6-ethoxy-2-methylquinoline

| Technique | Information Provided | Relevance to 4-Amino-6-ethoxy-2-methylquinoline Research |

| Nuclear Magnetic Resonance (NMR) | Binding epitopes, conformational changes, binding affinity. | To identify the specific atoms of 4-Amino-6-ethoxy-2-methylquinoline involved in target binding and to map the binding site on the protein. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | To provide a complete thermodynamic profile of the interaction between 4-Amino-6-ethoxy-2-methylquinoline and its target. |

| Circular Dichroism (CD) | Changes in protein secondary and tertiary structure. | To determine if the binding of 4-Amino-6-ethoxy-2-methylquinoline induces conformational changes in its target protein. |

| Mass Spectrometry (MS) | Confirmation of binding, identification of binding site (e.g., via hydrogen-deuterium exchange). | To confirm the formation of a complex and to provide information on the binding interface. |

X-ray Crystallography and Cryo-Electron Microscopy of 4-Amino-6-ethoxy-2-methylquinoline-Target Complexes

The determination of the three-dimensional structure of a compound bound to its biological target is the gold standard for understanding its mechanism of action at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to achieve this.

X-ray crystallography requires the formation of a high-quality crystal of the 4-Amino-6-ethoxy-2-methylquinoline-target complex. nih.gov Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the complex can be determined. nih.gov This provides a detailed picture of the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein. nih.gov

Cryo-electron microscopy is a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. nih.gov In cryo-EM, a solution of the complex is rapidly frozen in a thin layer of vitreous ice and then imaged using an electron microscope. nih.gov Thousands of 2D projection images are then computationally combined to reconstruct a 3D model of the complex.

There are currently no publicly available crystal or cryo-EM structures of 4-Amino-6-ethoxy-2-methylquinoline in complex with a biological target. The successful application of these techniques would provide invaluable information for structure-based drug design, enabling the rational optimization of the compound's potency and selectivity. The synthesis of related 4-aminoquinoline derivatives has been a subject of research, suggesting a foundation for creating analogs for such structural studies. frontiersin.orgnih.gov

Future Directions and Emerging Research Avenues for 4 Amino 6 Ethoxy 2 Methylquinoline

Exploration of Novel Biological Targets and Therapeutic Indications

The core structure of 4-Amino-6-ethoxy-2-methylquinoline, a substituted 4-aminoquinoline (B48711), suggests a broad potential for biological activity. Historically, 4-aminoquinolines have been the cornerstone of antimalarial therapies, with compounds like chloroquine (B1663885) being widely used. nih.gov However, the therapeutic landscape for quinoline (B57606) derivatives is continually expanding.

Recent research has highlighted the antiproliferative and antiangiogenic activities of various 4-aminoquinoline derivatives, suggesting their potential in oncology. nih.gov For instance, certain 2-substituted-4-amino-6-halogenquinolines have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov This opens up an avenue for investigating 4-Amino-6-ethoxy-2-methylquinoline and its analogs as potential anticancer agents. The exploration of its effects on key oncogenic signaling pathways, cell cycle regulation, and apoptosis in cancer cells could reveal novel therapeutic applications.

Furthermore, the quinoline ring is a versatile pharmacophore that has been incorporated into drugs targeting a range of conditions, including hypertension and bacterial infections. neliti.comnih.gov For example, a series of 4-amino-6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their antihypertensive activity, acting as alpha 1-adrenoceptor antagonists. nih.gov This indicates that 4-Amino-6-ethoxy-2-methylquinoline could be screened against a panel of receptors and enzymes implicated in cardiovascular and infectious diseases to identify new biological targets. The structural similarity to other bioactive quinolines provides a strong rationale for such exploratory screening.

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced toxicity, and a lower likelihood of drug resistance. Investigating the synergistic effects of 4-Amino-6-ethoxy-2-methylquinoline with existing therapeutic agents is a promising research direction.

In the context of cancer, combining 4-Amino-6-ethoxy-2-methylquinoline with standard chemotherapeutic drugs or targeted therapies could lead to improved treatment outcomes. For instance, if the compound is found to have antiproliferative effects, its combination with a cytotoxic agent could allow for lower doses of the latter, thereby mitigating side effects.

Moreover, given the historical use of quinolines as antimalarials, exploring the synergy of 4-Amino-6-ethoxy-2-methylquinoline with current antimalarial drugs could be a strategy to combat drug-resistant strains of Plasmodium falciparum. The emergence of resistance to frontline antimalarials necessitates the development of new therapeutic strategies, and combination therapy is a key approach.

The potential for synergistic interactions is not limited to oncology and infectious diseases. If 4-Amino-6-ethoxy-2-methylquinoline is found to have activity in other therapeutic areas, such as cardiovascular disease, its combination with established drugs in those fields would be a logical next step in its preclinical development.

Innovative Strategies for Targeted Delivery and Cellular Uptake

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. The development of innovative drug delivery systems for 4-Amino-6-ethoxy-2-methylquinoline could significantly enhance its therapeutic potential.

Nanoparticle-based delivery systems offer a promising approach to improve the solubility, stability, and pharmacokinetic profile of quinoline derivatives. acs.orgnih.gov Magnetic nanoparticles, in particular, have been explored for the synthesis and potential delivery of quinolines. nih.gov Encapsulating 4-Amino-6-ethoxy-2-methylquinoline within nanoparticles could facilitate its targeted delivery to specific tissues or cells, such as tumors, thereby increasing its local concentration and reducing systemic exposure and potential side effects. Various types of nanoparticles, including lipid-based nanoparticles, polymeric nanoparticles, and inorganic nanoparticles, could be investigated for their suitability in delivering this compound. nih.gov

Furthermore, understanding the cellular uptake mechanisms of 4-Amino-6-ethoxy-2-methylquinoline is crucial for designing effective delivery strategies. Studies could be conducted to elucidate whether the compound enters cells via passive diffusion, active transport, or endocytosis. This knowledge would inform the design of targeted delivery systems that can exploit specific cellular uptake pathways to enhance intracellular accumulation.

Application of Artificial Intelligence and Machine Learning in Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These computational tools can be leveraged to accelerate the design and optimization of novel derivatives of 4-Amino-6-ethoxy-2-methylquinoline with improved potency, selectivity, and pharmacokinetic properties. doaj.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity of new derivatives based on their chemical structures. easpublisher.com By analyzing the relationships between the structural features of a series of 4-Amino-6-ethoxy-2-methylquinoline analogs and their observed biological activities, these models can guide the synthesis of more effective compounds.

Generative AI models can be employed for the de novo design of novel molecules with desired properties. easpublisher.comspringernature.com These models can learn the underlying patterns in large chemical datasets and generate new molecular structures that are predicted to be active against a specific biological target. This approach can significantly expand the chemical space around the 4-Amino-6-ethoxy-2-methylquinoline scaffold and lead to the discovery of novel drug candidates.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Amino-6-ethoxy-2-methylquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of quinoline derivatives typically employs classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions . For 4-Amino-6-ethoxy-2-methylquinoline, optimization may involve:

- Reagent selection : Ethoxy groups can be introduced via nucleophilic substitution using sodium ethoxide.

- Temperature control : Exothermic reactions (e.g., cyclization steps) require gradual heating to avoid side products.

- Catalysis : Transition metal catalysts (e.g., Pd/C) improve yield in cross-coupling steps .

- Data Table :

| Method | Key Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Friedländer | Ethanol, NH₄OAc | 65–75 | Reflux, 12 h |

| Skraup | Glycerol, H₂SO₄ | 50–60 | 140–160°C, 6 h |

| Metal-catalyzed | Pd/C, K₂CO₃ | 80–85 | 100°C, inert atmosphere |

Q. Which spectroscopic techniques are most reliable for characterizing 4-Amino-6-ethoxy-2-methylquinoline?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy at C6: δ 1.3 ppm for CH₃, δ 4.0 ppm for OCH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 217.2680) .

- X-ray Crystallography : SHELX software resolves structural ambiguities (e.g., planarity of the quinoline ring) .

Advanced Research Questions

Q. How can regioselectivity challenges during ethoxy and methyl group introduction be resolved?

- Methodological Answer :

- Directing Groups : Use -NO₂ or -NH₂ groups to direct electrophilic substitution at C6 and C2 .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on reaction pathways .

- Late-Stage Diversification : Post-synthetic modifications (e.g., amidation at C4) allow functionalization without disrupting existing groups .

Q. What strategies are effective in resolving contradictions between crystallographic and spectroscopic data?

- Methodological Answer :

- Dynamic NMR : Detects conformational flexibility (e.g., rotamers of the ethoxy group) causing spectral discrepancies .

- Twinned Crystals : SHELXL refinement accounts for inversion twinning in X-ray data (e.g., domain ratios in ) .

- Multi-Technique Validation : Cross-validate using IR (C=O stretch), UV-Vis (π→π* transitions), and elemental analysis .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Methodological Answer :

- Substituent Modulation : Replace the ethoxy group with methoxy or trifluoromethyl to assess hydrophobicity/electron effects .

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potency using MTT assays .

- Molecular Docking : AutoDock/Vina predicts binding interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) .

Analytical and Safety Considerations

Q. What are the critical safety protocols for handling 4-Amino-6-ethoxy-2-methylquinoline?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., HCN in Skraup reactions) .

- Waste Disposal : Neutralize acidic waste (e.g., H₂SO₄) with NaHCO₃ before disposal .

Q. How can trace impurities (e.g., chlorinated byproducts) be quantified during synthesis?

- Methodological Answer :

- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradient .

- LC-MS : Identify chlorinated impurities via isotopic patterns (e.g., ³⁵Cl/³⁷Cl) .

Future Research Directions

Q. What unexplored applications exist for 4-Amino-6-ethoxy-2-methylquinoline in materials science?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.